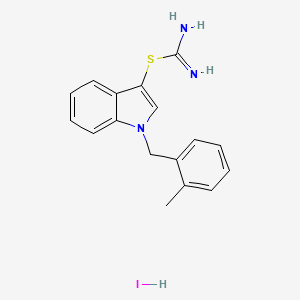

![molecular formula C23H27N3O5S2 B2366757 (Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-46-5](/img/structure/B2366757.png)

(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

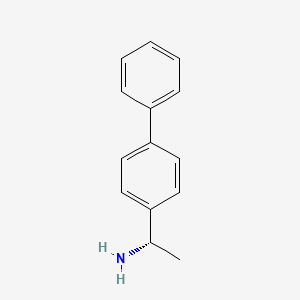

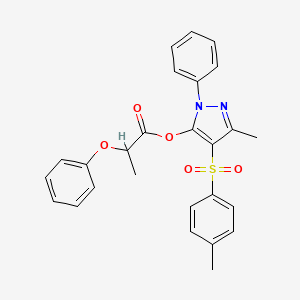

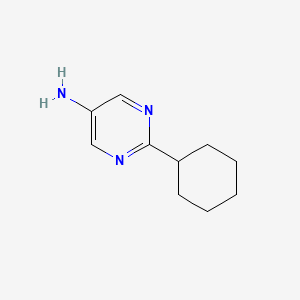

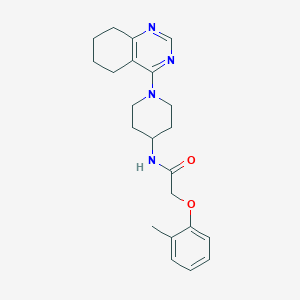

(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H27N3O5S2 and its molecular weight is 489.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Methodologies and Chemical Properties

The synthesis of benzothiazole derivatives, such as those involving ethyl 2-(benzo[d]thazol-2-yl)acetate, has been explored to develop a variety of compounds with potential biological activities. For instance, Mohamed (2014) elaborated on the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives through interactions with arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature, demonstrating the versatility of benzothiazole scaffolds in chemical synthesis (Mohamed, 2014).

Applications in Biological Activities

The antimicrobial and biological activities of benzothiazole derivatives signify their importance in pharmaceutical research. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which showed promising antimicrobial activity against human epidemic causing bacterial strains, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents (Mishra et al., 2019).

Chemical Reactivity and Transformations

The study on imidazol(in)ium-2-thiocarboxylates by Hans et al. (2011) provides insights into the reactivity of related chemical structures, discussing the synthesis and organocatalytic applications of these compounds. This research points to the critical role of nitrogen-containing heterocycles in chemical synthesis and their potential in catalyzing a variety of chemical transformations, which could be relevant to the synthesis and application of the queried compound (Hans et al., 2011).

作用機序

Target of Action

Compounds with similar structures, such as n-benzimidazol-2yl benzamide analogues, have been found to act as allosteric activators of human glucokinase .

Mode of Action

The presence of the sulfamoyl group might play a crucial role in these interactions .

Biochemical Pathways

For instance, N-benzimidazol-2yl benzamide analogues have been found to activate human glucokinase, which plays a key role in carbohydrate metabolism .

Result of Action

For instance, N-benzimidazol-2yl benzamide analogues have shown significant hypoglycemic effects, suggesting potential utility in the treatment of type-2 diabetes .

Action Environment

The action of this compound may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the activity of similar compounds has been found to be influenced by the presence of certain ions in the environment

特性

IUPAC Name |

ethyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S2/c1-5-7-14-25(3)33(29,30)18-11-8-16(9-12-18)21(27)24-23-26(4)19-13-10-17(15-20(19)32-23)22(28)31-6-2/h8-13,15H,5-7,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDOEBYEPBSWDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

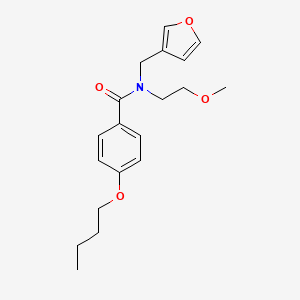

![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2366685.png)

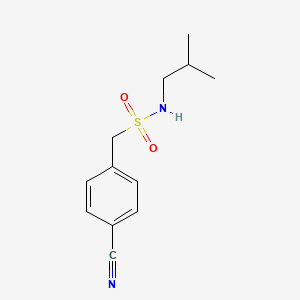

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2366686.png)

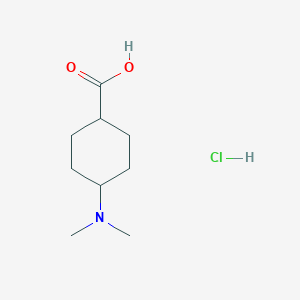

![N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B2366687.png)

![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)